![molecular formula C17H24N2O3S B5850180 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane, commonly known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA is a cyclic urea derivative that has been synthesized and studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PBA is not fully understood, but it is believed to act through various pathways. PBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, PBA can induce the expression of various genes that are involved in cell differentiation, apoptosis, and angiogenesis. PBA has also been found to activate the unfolded protein response (UPR) pathway, which is involved in the regulation of protein folding and degradation.
Biochemical and Physiological Effects:
PBA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PBA has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PBA has also been found to have low toxicity and can be administered to animals without significant adverse effects. However, one limitation of PBA is its poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of PBA. One potential direction is to investigate the use of PBA in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of PBA in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of PBA and its potential side effects in animals and humans.
Conclusion:
In conclusion, PBA is a cyclic urea derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA has been synthesized and studied extensively for its various biochemical and physiological effects. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative disorders. While there are several advantages to using PBA in lab experiments, further studies are needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of PBA involves the reaction between 3-(1-pyrrolidinylsulfonyl)benzoyl chloride and azepane in the presence of a base. The reaction yields PBA as a white solid with a melting point of 165-167°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
PBA has been studied extensively for its potential therapeutic applications, especially in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
azepan-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-2-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-6-13-19/h7-9,14H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVFIIIWCCDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



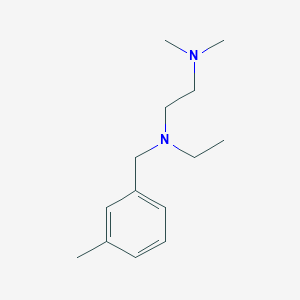
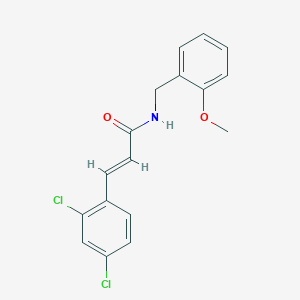
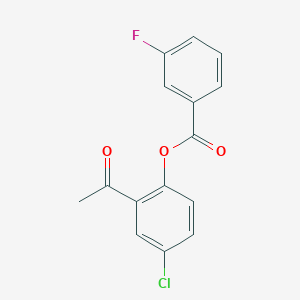
![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
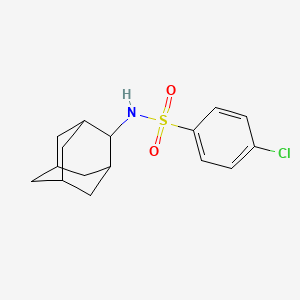
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
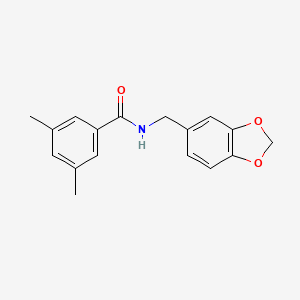
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)